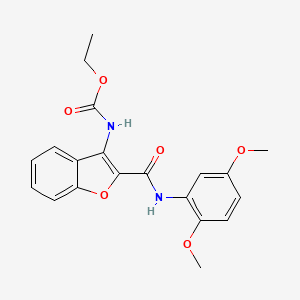
Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl (2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique benzofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C17H20N2O4, with a molecular weight of approximately 344.36 g/mol. The compound's structure includes functional groups that facilitate various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 344.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE). The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling in neurological pathways. This action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition
Research indicates that similar compounds exhibit competitive inhibition against AChE with varying degrees of potency. The specific binding interactions often involve hydrogen bonding and hydrophobic interactions with amino acid residues at the enzyme's active site. The structure-activity relationship (SAR) studies suggest that variations in substituents on the benzofuran core can significantly affect both solubility and biological activity.
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 0.0585 |
| HeLa | 0.0692 |
| HT-29 | 0.00217 |
These results indicate significant cytotoxicity, suggesting that the compound may serve as a lead for further drug development targeting cancer.
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective effects of benzofuran derivatives, including this compound, demonstrating their potential in managing neurodegenerative conditions through AChE inhibition .
- Anticancer Studies : In a comparative study of various benzofuran derivatives, this compound showed promising results against multiple cancer cell lines, particularly in inhibiting cell proliferation .
- SAR Analysis : Detailed SAR studies revealed that specific substitutions on the benzofuran core enhance biological activity, emphasizing the need for optimization during synthesis .
Propriétés
IUPAC Name |
ethyl N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-15(13)28-18(17)19(23)21-14-11-12(25-2)9-10-16(14)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUNDFZWLWSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













